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molecular formula C16H20O3 B1604523 4-(4-Cyclohexylphenyl)-4-oxobutanoic acid CAS No. 35288-13-2

4-(4-Cyclohexylphenyl)-4-oxobutanoic acid

Cat. No. B1604523
M. Wt: 260.33 g/mol
InChI Key: QFDYKCAHHQKPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05716944

Procedure details

To a solution of ethyl 3-(4-cyclohexylbenzoyl)propionate (19.6 g) in methanol (150 ml), 2N KOH (102 ml) was added, followed by stirring at room temperature for 1.5 hours. The reaction mixture was poured into water (200 ml), acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried (MgSO4), after which the solvent was evaporated off, to yield 3-(4-cyclohexylbenzoyl)propionic acid (10.8 g, 61%), which was then recrystallized from isopropyl ether to yield colorless prisms having a melting point of 140°-141° C.
Name
ethyl 3-(4-cyclohexylbenzoyl)propionate
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
102 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:21]=[CH:20][C:10]([C:11]([CH2:13][CH2:14][C:15]([O:17]CC)=[O:16])=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.Cl>CO.[OH-].[K+]>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([C:11]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:20][CH:21]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:4.5|

Inputs

Step One
Name
ethyl 3-(4-cyclohexylbenzoyl)propionate
Quantity
19.6 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C(=O)CCC(=O)OCC)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
102 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated off

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C(=O)CCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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